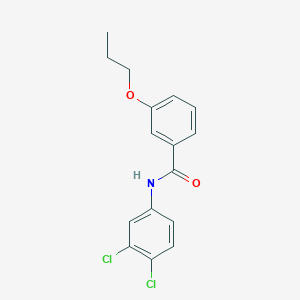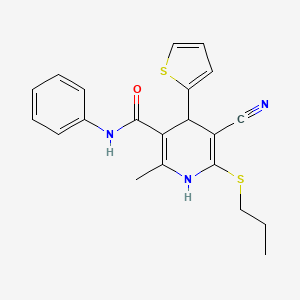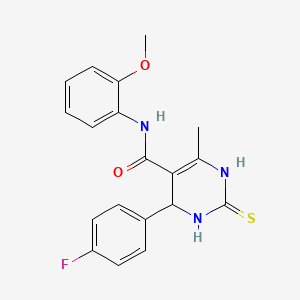![molecular formula C24H32N2O3S B4962895 N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)
N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide, also known as DMPP, is a chemical compound that has been synthesized for scientific research purposes. DMPP is a piperidine derivative that has been shown to have potential as a drug candidate for the treatment of various diseases. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters. This compound has been shown to bind to the sigma-1 receptor, which is involved in regulating the release of neurotransmitters. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. This compound has also been shown to reduce the levels of inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide in lab experiments is its high purity and yield. This compound has been synthesized using optimized methods, which ensures that the compound is of high quality. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and therefore caution should be taken when handling the compound.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide. One area of research is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine how this compound modulates the activity of neurotransmitters. Finally, studies are needed to determine the potential toxicity of this compound and to develop safe handling procedures for the compound.
Conclusion
In conclusion, this compound is a piperidine derivative that has potential as a drug candidate for the treatment of various diseases. The synthesis of this compound has been optimized to produce high yields and purity. This compound has been shown to modulate the activity of neurotransmitters and to have several biochemical and physiological effects. One advantage of using this compound in lab experiments is its high purity and yield, but caution should be taken when handling the compound due to its potential toxicity. There are several future directions for research on this compound, including the development of this compound as a drug candidate and the elucidation of its mechanism of action.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide involves several steps. The first step is the synthesis of 2,4-dimethoxybenzaldehyde, which is then reacted with piperidine to form 2,4-dimethoxyphenylpiperidine. This intermediate is then reacted with 4-(methylthio)benzyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide has been studied for its potential as a drug candidate for the treatment of various diseases. It has been shown to have potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-28-20-7-10-22(23(16-20)29-2)25-24(27)11-6-18-12-14-26(15-13-18)17-19-4-8-21(30-3)9-5-19/h4-5,7-10,16,18H,6,11-15,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQPLHZIIWKXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2CCN(CC2)CC3=CC=C(C=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)
![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)

![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)

![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962913.png)